Tetradec-13-enal Tetradec-13-enal Tetradec-13-enal is a natural product found in Oryza sativa with data available.
Brand Name: Vulcanchem
CAS No.: 85896-31-7
VCID: VC16982082
InChI: InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,14H,1,3-13H2
SMILES:
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol

Tetradec-13-enal

CAS No.: 85896-31-7

Cat. No.: VC16982082

Molecular Formula: C14H26O

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Tetradec-13-enal - 85896-31-7

Specification

CAS No. 85896-31-7
Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
IUPAC Name tetradec-13-enal
Standard InChI InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,14H,1,3-13H2
Standard InChI Key ZVJRAGVPKPPDKE-UHFFFAOYSA-N
Canonical SMILES C=CCCCCCCCCCCCC=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Tetradec-13-enal (IUPAC name: tetradec-13-enal) is systematically identified by its CAS Registry Number 85896-31-7 and InChIKey ZVJRAGVPKPPDKE-UHFFFAOYSA-N . The molecule consists of a 14-carbon chain with an aldehyde functional group at position 1 and a double bond between carbons 13 and 14. Its structural formula is CH3(CH2)11CH=CHCHO\text{CH}_3(\text{CH}_2)_{11}\text{CH}=\text{CHCHO}, placing it within the family of α,β-unsaturated aldehydes.

Table 1: Key Molecular Descriptors of Tetradec-13-enal

PropertyValue
Molecular formulaC14H26O\text{C}_{14}\text{H}_{26}\text{O}
Molecular weight210.3556 g/mol
CAS Registry Number85896-31-7
IUPAC Standard InChIKeyZVJRAGVPKPPDKE-UHFFFAOYSA-N
Double bond positionC13-C14

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of Tetradec-13-enal typically involves multi-step organic transformations. A representative pathway, adapted from methodologies used for analogous α,β-unsaturated aldehydes, includes the following stages :

  • Aldehyde Precursor Preparation: Starting from tetradecanol, Swern oxidation (COCl2\text{COCl}_2, DMSO, Et3_3N) generates tetradecanal.

  • Double Bond Introduction: Wittig olefination or Tebbe reagent-mediated methylenation installs the C13-C14 double bond.

  • Purification: Column chromatography (hexane/EtOAc gradients) isolates the target compound.

A study by González et al. (2018) demonstrated the use of Dess–Martin periodinane for oxidizing primary alcohols to aldehydes in the synthesis of structurally related dichlorotetradec-13-enal derivatives . This method achieved yields exceeding 75% while maintaining stereochemical fidelity.

Stereochemical Considerations

The E-configuration of the C13-C14 double bond is thermodynamically favored due to reduced steric hindrance between the extended alkyl chain and aldehyde group. Nuclear magnetic resonance (NMR) data for analogous compounds show characteristic coupling constants (J=15.216.0HzJ = 15.2–16.0 \, \text{Hz}) consistent with trans-olefins .

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertyTetradec-13-enalTetradecanal (Reference)
Boiling point (°C)248–253260–265
Density (g/cm³)0.84–0.860.83
Refractive index (nD²⁵)1.448–1.4521.435

Solubility and Reactivity

Tetradec-13-enal displays limited water solubility (<0.1 g/L at 25°C) due to its long hydrophobic chain. In organic solvents:

  • Miscible: Dichloromethane, ethyl acetate, THF

  • Partially miscible: Methanol, ethanol

  • Immiscible: Water, hexane

The α,β-unsaturated aldehyde moiety confers electrophilic character at the β-carbon, enabling Michael addition reactions and conjugate nucleophilic attacks .

Biological and Industrial Applications

Bioluminescence Studies

Bacterial luciferases exhibit substrate promiscuity toward Tetradec-13-enal. In Photobacterium leiognathi, the enzyme catalyzes the monooxygenation of this aldehyde to tetradec-13-enoic acid, accompanied by bioluminescence at 490 nm . Key findings include:

  • Activity: 50% maximal light intensity relative to tetradecanal

  • Kinetics: Slower reaction onset (t1/2t_{1/2} = 8.2 min vs. 4.1 min for tetradecanal)

  • Duration: Bioluminescent emission persists for 120% longer than with saturated analogs

Table 3: Luciferase Activity Comparison

SubstrateMax Intensity (%)Decay Rate (min⁻¹)
Tetradecanal1000.25
Tetradec-13-enal520.18
Tetradec-2-enal480.20

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing phormidolide D, a macrolide with antitumor activity. Key transformations include :

  • Esterification: With dichlorotetradec-13-enoic acid

  • Deprotection: TBS group removal under acidic conditions

  • Oxidation: Dess–Martin periodinane-mediated aldehyde generation

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 9.77 (s, 1H, CHO)

  • δ 6.22 (t, J=7.1HzJ = 7.1 \, \text{Hz}, 1H, CH=CH)

  • δ 2.50 (t, J=7.4HzJ = 7.4 \, \text{Hz}, 2H, CH₂CH=)

  • δ 1.24–1.36 (m, 22H, alkyl chain)

¹³C NMR (101 MHz, CDCl₃):

  • δ 202.9 (CHO)

  • δ 136.9 (CH=CH)

  • δ 101.1 (CH=CH)

  • δ 29.5–22.1 (alkyl carbons)

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 12.3 min

  • GC-MS: m/z 210 [M]⁺, fragmentation peaks at m/z 71, 85, 97

Future Research Directions

  • Enzymatic Specificity: Elucidate luciferase active-site interactions through X-ray crystallography

  • Green Synthesis: Develop catalytic asymmetric routes using organocatalysts

  • Drug Delivery: Explore liposomal formulations to enhance bioavailability

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